molecular formula C4H11NO B2666333 (2S)-3-amino-2-methylpropan-1-ol CAS No. 88586-62-3

(2S)-3-amino-2-methylpropan-1-ol

Cat. No.: B2666333
CAS No.: 88586-62-3
M. Wt: 89.138
InChI Key: FVXBTPGZQMNAEZ-BYPYZUCNSA-N
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Description

(2S)-3-amino-2-methylpropan-1-ol is an organic compound with the molecular formula C4H11NO It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-amino-2-methylpropan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone or aldehyde precursor using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of biocatalysts or engineered microorganisms to achieve high yields and enantiomeric purity. For example, certain strains of bacteria or yeast can be genetically modified to express enzymes that catalyze the desired transformation efficiently.

Chemical Reactions Analysis

Types of Reactions

(2S)-3-amino-2-methylpropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: It can be reduced to form the corresponding amine or alcohol using reducing agents like NaBH4 or LiAlH4.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution or CrO3 in acidic medium.

    Reduction: NaBH4 in ethanol or LiAlH4 in THF.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amines or alcohols.

Scientific Research Applications

(2S)-3-amino-2-methylpropan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism by which (2S)-3-amino-2-methylpropan-1-ol exerts its effects depends on its specific application. In chemical reactions, the compound’s amino and hydroxyl groups can participate in various interactions, such as hydrogen bonding and nucleophilic attacks. These interactions influence the compound’s reactivity and the outcome of the reactions it undergoes.

Comparison with Similar Compounds

Similar Compounds

    (2R)-3-amino-2-methylpropan-1-ol: The enantiomer of (2S)-3-amino-2-methylpropan-1-ol, with a different spatial arrangement of atoms.

    (2S,3R)-1-amino-2-methylbutane-2,3-diol: A compound with a similar structure but additional functional groups.

Uniqueness

This compound is unique due to its specific stereochemistry, which can significantly impact its reactivity and interactions in chemical and biological systems. This uniqueness makes it valuable in applications requiring precise control over molecular configuration.

Properties

IUPAC Name

(2S)-3-amino-2-methylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO/c1-4(2-5)3-6/h4,6H,2-3,5H2,1H3/t4-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVXBTPGZQMNAEZ-BYPYZUCNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

89.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88586-62-3
Record name (2S)-3-amino-2-methylpropan-1-ol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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